molecular formula C88H97Cl2N9O33 B021373 Teicoplanin A2-2 CAS No. 91032-26-7

Teicoplanin A2-2

Cat. No. B021373
CAS RN: 91032-26-7
M. Wt: 1879.7 g/mol
InChI Key: GHOXVFYORXUCPY-PTQULGGKSA-N
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Description

Synthesis Analysis

The synthesis of Teicoplanin A2-2 involves complex biochemical processes in its natural producer, Actinoplanes teichomyceticus. In laboratory settings, synthetic approaches have been developed, such as the reported total syntheses which incorporate amino acid subunits in their correct oxidation states, achieving the structure of teicoplanin aglycon (Evans et al., 2001).

Molecular Structure Analysis

The molecular structure of Teicoplanin A2-2 has been elucidated through advanced techniques like X-ray crystallography and 2D NMR. For instance, the X-ray crystal structure of Teicoplanin A2-2 bound to a catalytic peptide sequence revealed detailed insights into its molecular arrangement and interaction with other molecules (Sunkyu Han et al., 2014).

Chemical Reactions and Properties

Teicoplanin A2-2 undergoes various chemical reactions, including site-selective phosphorylation facilitated by peptide-based catalysts. These reactions enable the modification of teicoplanin A2-2, enhancing its antimicrobial properties or altering its physical and chemical characteristics for specific applications (Sunkyu Han & Scott J. Miller, 2013).

Physical Properties Analysis

The physical properties of Teicoplanin A2-2, such as solubility, crystallinity, and stability, are crucial for its application and effectiveness as an antibiotic. Studies like the preparation of surface molecularly imprinted polymers for selective extraction of teicoplanin from water samples highlight the importance of understanding these properties in diverse contexts (Hao Zhou et al., 2021).

Chemical Properties Analysis

The chemical properties of Teicoplanin A2-2, including reactivity, functional groups, and the potential for chemical modifications, are essential for its therapeutic use and for the development of new derivatives with improved or altered functionalities. For example, novel teicoplanins have been synthesized through directed biosynthesis, leading to analogues with enhanced properties (A. Lazzarini et al., 1997).

Scientific Research Applications

  • Drug Development and Catalytic Applications : Teicoplanin A2-2 serves as a potential candidate in drug development, particularly in the area of catalytic, site-selective phosphorylation. This application is crucial in creating more effective pharmaceuticals (Han & Miller, 2013).

  • Antibiotic Properties and Therapeutic Outcomes : As a multicomponent antibiotic produced through fermentation, Teicoplanin A2-2 contains multiple active substances with diverse fatty acid and amino acid compositions. These variations can significantly impact the therapeutic outcomes in treating critically ill patients, especially in infections caused by Gram-positive bacteria (Brink et al., 2014).

  • Therapeutic Drug Monitoring : The development of LC-MS/MS methods for determining teicoplanin concentration in human plasma is vital for therapeutic drug monitoring. This is particularly important in treating infections with multi-resistant bacteria like MRSA and vancomycin-resistant enterococcus (Kim et al., 2016).

  • Production Improvement : Research has been conducted to improve the production of Teicoplanin A2-2 by Actinoplanes teichomyceticus through strain improvement. This is essential for increasing the productivity and availability of this antibiotic for clinical use (Jin et al., 2001).

  • Binding Affinity Studies : Studies on the binding affinity of Teicoplanin A2-2 for human serum albumin have shown that a significant portion of its components are bound to serum albumin. This is important for understanding its distribution and efficacy in the human body (Assandri & Bernareggi, 2004).

  • Metabolism and Assay Methods : Investigations into the metabolism of Teicoplanin A2-2 in humans revealed minimal metabolic transformation, with only about 5% undergoing metabolic changes. Moreover, HPLC assays have been developed to monitor its components in biological fluids, which are crucial for clinical applications and understanding the pharmacokinetics of the drug (Bernareggi et al., 1992; Jehl et al., 1988).

Safety And Hazards

As per the safety data sheet, Teicoplanin A2-2 should not be released into the environment . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H97Cl2N9O33/c1-33(2)8-6-4-5-7-9-60(108)94-68-74(113)71(110)58(31-101)129-87(68)132-78-55-25-40-26-56(78)126-52-17-13-38(23-47(52)90)77(131-86-67(92-34(3)103)73(112)70(109)57(30-100)128-86)69-84(121)98-66(85(122)123)45-28-42(105)29-54(127-88-76(115)75(114)72(111)59(32-102)130-88)61(45)44-22-37(12-14-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-20-41(104)27-43(21-39)124-53-24-36(11-15-50(53)107)62(91)80(117)93-48(79(116)95-64)19-35-10-16-51(125-55)46(89)18-35/h10-18,20-29,33,48,57-59,62-77,86-88,100-102,104-107,109-115H,4-9,19,30-32,91H2,1-3H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62-,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOXVFYORXUCPY-PKMGYIMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H97Cl2N9O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872358
Record name Teichomycin A2 factor 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1879.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teicoplanin A2-2

CAS RN

91032-26-7
Record name Teicoplanin A2-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091032267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teichomycin A2 factor 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEICOPLANIN A2-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V7Z6HDK93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
142
Citations
S Han, BV Le, HS Hajare, RHG Baxter… - The Journal of Organic …, 2014 - ACS Publications
We report the X-ray crystal structure of a site-selective peptide catalyst moiety and teicoplanin A 2 -2 complex. The expressed protein ligation technique was used to couple T4 lysozyme …
Number of citations: 22 pubs.acs.org
R Sardella, F Ianni, L Cossignani… - Journal of Separation …, 2020 - Wiley Online Library
… The inter- and intramolecular forces involved in the enantioseparation process with the Teicoplanin A2-2 chiral selector and carnosine as model compound are successfully identified. …
T Chun, J Pattem, RB Gillis, VT Dinu, GE Yakubov… - Scientific reports, 2023 - nature.com
… to (M 1 = 1879.7 g/mol) of teicoplanin A2-2. The SEDFIT-MSTAR algorithm also gives an … compared with a monomer molar mass of teicoplanin A2-2 because of self-association. …
Number of citations: 2 www.nature.com
Z Jin, M Wang, P Cen - Applied microbiology and biotechnology, 2002 - Springer
… component, teicoplanin A2-2, was carried out. As the fatty moiety of teicoplanin A2-2 is derived from L-… This work reports the overproduction of L-valine and teicoplanin A2-2 by valine …
Number of citations: 35 link.springer.com
DM Mueller, A von Eckardstein… - Clinical Chemistry and …, 2014 - degruyter.com
… one [25] the correlations between immunological and chromatographic measurements are closer when the sum of all teicoplanins rather than the main component, teicoplanin A2–2 is …
Number of citations: 16 www.degruyter.com
F Fraissinet, M Lesourd, N Naudoux, D Metsu… - Breastfeeding …, 2017 - liebertpub.com
… Our method used ristocetin as the internal standard and quantified only the major compound (teicoplanin A2-2) representing 50% of the whole of compounds (A2-1 to A2-5 and RS-1 to …
Number of citations: 1 www.liebertpub.com
A Assandri, A Bernareggi - European journal of clinical pharmacology, 1987 - Springer
The interaction between the main components of the new glycopeptide antibiotic teicoplanin, A2–2, A2–3, A2–4, A2–5 and A3–1, and human serum albumin has been studied in vitro …
Number of citations: 84 link.springer.com
T Chun, J Pattem, RB Gillis, VT Dinu, GE Yakubov… - 2022 - researchsquare.com
… to (M1 = 1879.7 g/mol) of teicoplanin A2-2. This function also gives an approximation of the … The value of (2.7 ± 0.1) kDa was obtained over a monomer molar mass of teicoplanin A2-2 …
Number of citations: 6 www.researchsquare.com
O Yushchuk, B Ostash, TH Pham… - ACS chemical …, 2016 - ACS Publications
Actinoplanes teichomyceticus produces teicoplanin (Tcp), a “last resort” lipoglycopeptide antibiotic used to treat severe multidrug resistant infections such as methicillin-resistant …
Number of citations: 15 pubs.acs.org
S Han, SJ Miller - Journal of the American Chemical Society, 2013 - ACS Publications
We report three distinct, peptide-based catalysts that enable site-selective phosphorylation of three distinct hydroxyl groups within the complex glycopeptide antibiotic teicoplanin A 2 -2. …
Number of citations: 93 pubs.acs.org

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